molecular formula C12H11N3O2 B2963424 N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-56-8

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide

Cat. No. B2963424
CAS RN: 478063-56-8
M. Wt: 229.239
InChI Key: MPRJIKVWZFIPSU-UHFFFAOYSA-N
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Description

“N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 . The compound is part of the heterocyclic compounds family .


Molecular Structure Analysis

The molecular structure of “N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide” consists of a pyridazine ring attached to a phenyl group and a carboxamide group . The pyridazine ring is a six-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

“N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved data .

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is valuable in the synthesis of fused heterocycles, which are crucial in drug research and development. The synthetic analogs and heteroannelated derivatives of this class of compounds have shown unique biological activities .

Anticonvulsant Activity

Some derivatives of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide have been studied for their anticonvulsant properties. Although the activity was weak, it marked a significant improvement over control samples, indicating potential for further research in this area .

Antimicrobial Potential

Research into imidazole-containing derivatives of this compound has revealed good antimicrobial potential. This suggests its application in developing new antimicrobial agents .

Molecular Structure Analysis

The molecular structure and spectral characteristics of this compound have been analyzed to understand its interaction at the atomic level. Such studies are fundamental for the development of new pharmaceuticals .

Chemical Properties and Physical Data

The chemical properties and physical data of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide have been extensively cataloged. This information is essential for researchers and chemists working with this compound to understand its behavior and potential applications .

Drug Research and Development

Due to its interesting pharmaceutical and biological activities, this compound is a valuable asset in drug research and development. Its role in the synthesis of related compounds and its potential therapeutic applications make it a significant focus of study .

Future Directions

While specific future directions for “N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide” are not mentioned in the retrieved data, heterocyclic compounds like this one have a broad range of applications in medicinal chemistry and drug discovery . Therefore, future research could focus on exploring its potential biological activities and therapeutic applications.

properties

IUPAC Name

N-methyl-4-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-12(17)11-10(16)7-8-15(14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRJIKVWZFIPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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